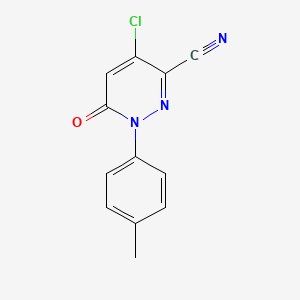

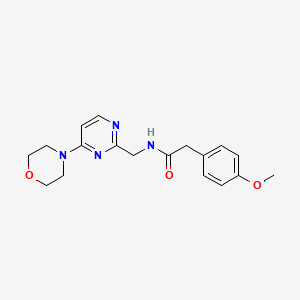

4-(dimethylsulfamoyl)-N-phenylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(dimethylsulfamoyl)-N-phenylbenzamide, also known as sulfoxadiazine, is a sulfonamide derivative that has been widely used in scientific research. It possesses several unique properties that make it an important compound in various fields such as medicinal chemistry, biochemistry, and pharmacology.

科学的研究の応用

Self-Assembly and Luminescent Properties

Research into supramolecular liquid crystals has highlighted the capacity of similar compounds to self-assemble through hydrogen bonding, leading to columnar mesophases with luminescent properties. For example, a study by Moyano et al. (2013) on 4-aryl-1H-pyrazoles, which shares structural motifs with 4-(dimethylsulfamoyl)-N-phenylbenzamide, demonstrates how these compounds can form hexagonal and rectangular columnar mesophases. These structures exhibit luminescence in the solid state and liquid crystalline state, showcasing their potential in materials science, especially for the development of new photonic materials (Moyano et al., 2013).

Synthon Modularity in Co-crystals

The design and isolation of cocrystals utilizing compounds such as 4-hydroxybenzamide—structurally related to 4-(dimethylsulfamoyl)-N-phenylbenzamide—have been explored for their potential in crystal engineering. Tothadi and Desiraju (2012) have shown how dicarboxylic acids can form supramolecular connectors mediated by acid–amide synthons, leading to the creation of complex crystal structures. This research opens pathways for the design of new pharmaceutical compounds and materials with tailored physical properties (Tothadi & Desiraju, 2012).

Fluorescence Enhancement

The study of fluorescence enhancement through structural modifications, as demonstrated by Yang, Chiou, and Liau (2002), suggests that the introduction of N-phenyl substitutions to similar compounds can lead to significant shifts in absorption and fluorescence spectra. This "amino conjugation effect" enhances fluorescence quantum yields, providing insights into the design of fluorescent markers and probes for biological imaging and diagnostics (Yang, Chiou, & Liau, 2002).

Antimicrobial Studies

Lahtinen et al. (2014) synthesized and characterized sulfanilamide derivatives, including compounds structurally akin to 4-(dimethylsulfamoyl)-N-phenylbenzamide. Their study on the thermal and antimicrobial properties of these derivatives revealed no significant antibacterial activity with the introduction of benzene rings to the CO-NH group. This research contributes to the understanding of the structure-activity relationship in sulfanilamide derivatives, which can inform the development of new antimicrobial agents (Lahtinen et al., 2014).

特性

IUPAC Name |

4-(dimethylsulfamoyl)-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-17(2)21(19,20)14-10-8-12(9-11-14)15(18)16-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHDFVVDHMUUIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylsulfamoyl)-N-phenylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2967060.png)

![4-{2-[(2-anilino-2-oxoethyl)thio]-1H-imidazol-1-yl}-N-(2-fluorobenzyl)benzamide](/img/structure/B2967061.png)

![3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2967065.png)

![4-(2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzamide](/img/structure/B2967066.png)

![6-(4-Fluorophenyl)-2-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2967068.png)

![N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2967070.png)

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2967073.png)